molecular formula C14H16N4O5S B11575508 Thiophene-3-carboxylic acid, 4,5-dimethyl-2-[(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)amino]-, ethyl ester

Thiophene-3-carboxylic acid, 4,5-dimethyl-2-[(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)amino]-, ethyl ester

Cat. No.: B11575508
M. Wt: 352.37 g/mol
InChI Key: OZSDHSHUMMQUGA-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition-metal catalysts, and may involve photoredox reactions or one-pot multicomponent processes .

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of heterogeneous catalysts, like Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the pyrazole or thiophene rings .

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole and thiophene rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4,5-DIMETHYL-2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of pyrazole and thiophene rings, along with the presence of both nitro and amido functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H16N4O5S

Molecular Weight

352.37 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H16N4O5S/c1-5-23-14(20)10-7(2)8(3)24-13(10)15-12(19)11-9(18(21)22)6-17(4)16-11/h6H,5H2,1-4H3,(H,15,19)

InChI Key

OZSDHSHUMMQUGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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